molecular formula C18H18N4O3S B10997666 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

Cat. No.: B10997666
M. Wt: 370.4 g/mol
InChI Key: MUTDRSPLZKGSRF-UHFFFAOYSA-N
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Description

2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazolidinyl and thiazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the imidazolidinyl ring and the thiazolyl ring, followed by their coupling.

    Formation of Imidazolidinyl Ring: This can be achieved through the reaction of benzylamine with a suitable diketone under acidic conditions to form the imidazolidinyl ring.

    Formation of Thiazolyl Ring: The thiazolyl ring can be synthesized by reacting a suitable thiourea derivative with a cyclopentanone derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the imidazolidinyl and thiazolyl intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazolidinyl ring, potentially leading to the formation of dihydroimidazolidinyl derivatives.

    Substitution: The benzyl group can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazolidinyl derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or catalytic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinyl and thiazolyl rings can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid: Similar imidazolidinyl structure but lacks the thiazolyl ring.

    N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide: Contains the thiazolyl ring but lacks the imidazolidinyl structure.

Uniqueness

The combination of imidazolidinyl and thiazolyl rings in 2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE provides unique chemical properties, such as enhanced stability and specific binding interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N4O3S/c23-15(21-17-19-12-7-4-8-14(12)26-17)9-13-16(24)22(18(25)20-13)10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2,(H,20,25)(H,19,21,23)

InChI Key

MUTDRSPLZKGSRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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